(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone
Description
The compound “(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone” is a benzophenone derivative featuring a 2,5-dihydro-1H-pyrrole (pyrrolinyl) moiety attached via a methylene bridge to the ortho position of one phenyl ring and a para-trifluoromethyl group on the second phenyl ring. Such compounds are often explored in medicinal chemistry for their pharmacokinetic modulation capabilities, particularly due to the trifluoromethyl group’s metabolic stability and lipophilicity-enhancing effects .
Properties
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO/c20-19(21,22)16-9-7-14(8-10-16)18(24)17-6-2-1-5-15(17)13-23-11-3-4-12-23/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSOPGTUACWHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643945 | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-59-2 | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Mode of Action
The exact mode of action of this compound is currently unknown. It is hypothesized that the compound interacts with its targets in a manner similar to other nitrogen-containing heterocycles. These compounds are often employed in pharmaceuticals and bioactive molecules due to their ability to interact with various biological targets.
Biochemical Pathways
For instance, indole derivatives, which also contain a pyrrole ring, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Pharmacokinetics
It is known that the pharmacokinetics of a compound can greatly impact its bioavailability and efficacy.
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Biological Activity
Overview
The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule characterized by the presence of a pyrrole moiety and a trifluoromethyl phenyl group. Its structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H16F3N O
- Molecular Weight : 331.33 g/mol
- CAS Number : 898764-49-3
Research indicates that compounds with similar structures often exhibit selective inhibitory activity against various enzymes and proteins. Specifically, the target of action for this compound may include:
- Cyclooxygenase Inhibition : Similar analogs have shown to inhibit cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins.
Biochemical Pathways
The compound's interaction with biochemical pathways can influence the function of key enzymes involved in inflammation and pain signaling. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.
Anticancer Properties
Several studies have explored the anticancer potential of pyrrole-containing compounds. For instance:
- Case Study 1 : A derivative of a similar structure demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Case Study 2 : Related compounds exhibited effective antibacterial activity against multi-drug resistant strains with minimum inhibitory concentrations (MICs) ranging from 93.7 to 46.9 μg/mL .
Comparative Analysis with Analog Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several methanone derivatives, differing primarily in substituent patterns. Below is a comparative analysis based on available
Key Observations :
Electron-Withdrawing Groups (EWGs) : The target compound’s para-CF₃ group is a strong EWG, enhancing metabolic stability and membrane permeability compared to halogenated analogues (e.g., chloro/fluoro in CAS 898763-41-2).
Pyrrolinyl vs. Pyrazole : The pyrrolinyl group in the target compound offers conformational flexibility, whereas pyrazole-containing analogues (e.g., ) provide rigid, planar structures suitable for π-stacking interactions.
Synthetic Accessibility : Compounds like CAS 790681-71-9 and the triazole derivatives in share modular synthesis routes involving halogenated ketones and heterocyclic amines, suggesting the target compound could be synthesized via analogous pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
